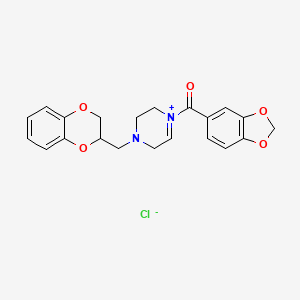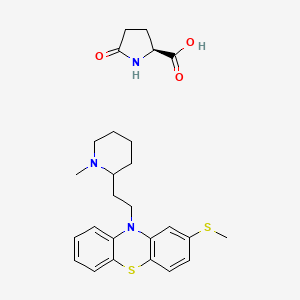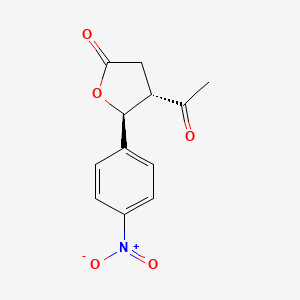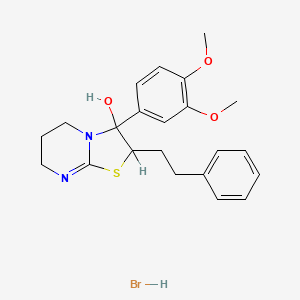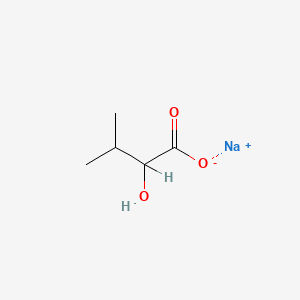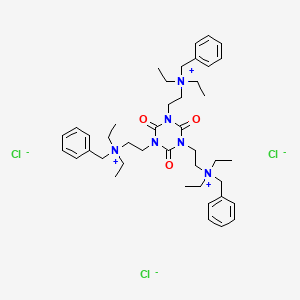
5-((1-Ethylpyrrolidin-2-ylidene)ethylidene)dihydro-1,3-dimethyl-2-thioxo-1H,5H-pyrimidine-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((1-Ethylpyrrolidin-2-ylidene)ethylidene)dihydro-1,3-dimethyl-2-thioxo-1H,5H-pyrimidine-4,6-dione is a complex organic compound with a unique structure that combines elements of pyrrolidine and pyrimidine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1-Ethylpyrrolidin-2-ylidene)ethylidene)dihydro-1,3-dimethyl-2-thioxo-1H,5H-pyrimidine-4,6-dione typically involves multi-step organic reactions. One common method includes the condensation of 1-ethylpyrrolidine with a suitable aldehyde, followed by cyclization and thiolation reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
5-((1-Ethylpyrrolidin-2-ylidene)ethylidene)dihydro-1,3-dimethyl-2-thioxo-1H,5H-pyrimidine-4,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles (amines, thiols); reactions often require the presence of a base and are conducted at elevated temperatures.
Major Products
Scientific Research Applications
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 5-((1-Ethylpyrrolidin-2-ylidene)ethylidene)dihydro-1,3-dimethyl-2-thioxo-1H,5H-pyrimidine-4,6-dione involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like 1-ethylpyrrolidine and its analogs share structural similarities and exhibit comparable chemical reactivity.
Pyrimidine derivatives: Compounds such as 2-thioxo-1H-pyrimidine-4,6-dione and its derivatives have similar core structures and undergo analogous chemical reactions.
Uniqueness
What sets 5-((1-Ethylpyrrolidin-2-ylidene)ethylidene)dihydro-1,3-dimethyl-2-thioxo-1H,5H-pyrimidine-4,6-dione apart is its unique combination of pyrrolidine and pyrimidine moieties, which confer distinct chemical and biological properties.
Properties
CAS No. |
93838-94-9 |
|---|---|
Molecular Formula |
C14H19N3O2S |
Molecular Weight |
293.39 g/mol |
IUPAC Name |
5-[(2E)-2-(1-ethylpyrrolidin-2-ylidene)ethylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C14H19N3O2S/c1-4-17-9-5-6-10(17)7-8-11-12(18)15(2)14(20)16(3)13(11)19/h7-8H,4-6,9H2,1-3H3/b10-7+ |
InChI Key |
KLYFADFDIJGCMP-JXMROGBWSA-N |
Isomeric SMILES |
CCN\1CCC/C1=C\C=C2C(=O)N(C(=S)N(C2=O)C)C |
Canonical SMILES |
CCN1CCCC1=CC=C2C(=O)N(C(=S)N(C2=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





